3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Organic Synthesis Medicinal Chemistry Palladium-Catalyzed Cross-Coupling

3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-00-6) is a heterocyclic organic compound with the molecular formula C7H4IN3O2 and a molecular weight of 289.03 g/mol. It belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class, a privileged scaffold in medicinal chemistry known for its ability to interact with a wide range of biological targets, particularly protein kinases.

Molecular Formula C7H4IN3O2
Molecular Weight 289.03 g/mol
CAS No. 1190321-00-6
Cat. No. B3219832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
CAS1190321-00-6
Molecular FormulaC7H4IN3O2
Molecular Weight289.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)I)[N+](=O)[O-]
InChIInChI=1S/C7H4IN3O2/c8-6-3-10-7-5(6)1-4(2-9-7)11(12)13/h1-3H,(H,9,10)
InChIKeyCYYGPQUFQCENGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-00-6): A Dual-Substituted 7-Azaindole Scaffold for Targeted Synthesis and Biological Investigation


3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-00-6) is a heterocyclic organic compound with the molecular formula C7H4IN3O2 and a molecular weight of 289.03 g/mol . It belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class, a privileged scaffold in medicinal chemistry known for its ability to interact with a wide range of biological targets, particularly protein kinases [1]. This specific compound features a dual-substitution pattern with an iodine atom at the 3-position and a nitro group at the 5-position on the core bicyclic ring system, making it a highly functionalized synthetic intermediate .

The Functional Specificity of 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine: Why Structural Analogs Cannot Be Directly Substituted in Critical Applications


The unique combination and specific positioning of the iodo and nitro groups on the 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine scaffold confer a distinct and non-interchangeable chemical identity. The iodine at the 3-position is the key site for regioselective transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling precise molecular diversification [1]. Simultaneously, the electron-withdrawing nitro group at the 5-position profoundly alters the electron density of the pyridine ring, directly impacting the reactivity at the 3-position and modulating the compound's overall stability, solubility, and potential for further functionalization. Substituting a related compound like 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-83-1) would result in significantly different cross-coupling kinetics and yields due to the disparate reactivity of aryl iodides versus aryl bromides [1]. Similarly, using a non-iodinated analog like 5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 101083-92-5) eliminates the critical handle for C-C bond formation, while a non-nitrated 3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 23616-57-1) lacks the electronic and physicochemical tuning provided by the nitro group, which is often crucial for target binding or downstream synthetic steps.

Quantitative Differentiation of 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-00-6) for Scientific Procurement Decisions


Comparative Reactivity Profile: The Superior Electrophilic Partner in Cross-Coupling Chemistry

The 3-iodo substituent on the target compound provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the corresponding 3-bromo analog. This class-level inference is based on the well-established relative reactivity of aryl halides in oxidative addition, where the C-I bond is weaker and more easily activated than the C-Br bond, leading to faster reaction rates and often higher yields under milder conditions [1]. Furthermore, the target compound's 3-position is the predominant site for electrophilic substitution in this class [2].

Organic Synthesis Medicinal Chemistry Palladium-Catalyzed Cross-Coupling

Physicochemical Differentiation: Molecular Weight and Lipophilicity Impact on Synthetic Handling and ADME Prediction

The specific combination of an iodine and a nitro group on the 7-azaindole core results in a distinct molecular weight (MW) and predicted lipophilicity (cLogP) profile compared to its close structural analogs. These fundamental properties are critical differentiators in early-stage drug discovery for synthetic planning, purification method selection, and predicting absorption, distribution, metabolism, and excretion (ADME) behavior .

Physicochemical Properties Drug Discovery ADME

Differentiation in Purity Specifications and Analytical Support for Reliable Research Use

Vendor-provided purity specifications offer a direct, quantitative metric for procurement decisions. Reputable suppliers specify the minimum purity of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine at 95% or higher (e.g., 98% ), ensuring its suitability as a reliable building block for complex synthetic sequences. This level of specification and associated analytical documentation (e.g., HPLC, NMR, LC-MS availability) is a key differentiator from lesser-characterized or custom-synthesized alternatives where purity and identity may be less certain .

Quality Control Synthetic Reliability Procurement

Validated Application Scenarios for 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-00-6) Derived from Its Quantitative Differentiation


Precision Synthesis of Diversified Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

Based on its superior reactivity as an aryl iodide [1], this compound is the preferred starting material for synthesizing focused libraries of 3-substituted pyrrolo[2,3-b]pyridine derivatives intended for kinase inhibition. The iodine atom serves as an efficient leaving group for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the rapid and high-yielding introduction of diverse aryl, heteroaryl, or amine substituents at the 3-position to explore structure-activity relationships (SAR) around this critical vector. The presence of the 5-nitro group simultaneously provides a point of electronic differentiation, mimicking electron-withdrawing motifs found in many ATP-competitive kinase inhibitors.

Strategic Intermediate for Fine-Tuning Lipophilicity and Physicochemical Properties in Lead Optimization

In drug discovery programs where the 7-azaindole core is a central pharmacophore, the procurement of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine is strategically valuable for modulating the lipophilicity of lead compounds. The high molecular weight and iodine's contribution to logP, as established by its molecular formula , allows medicinal chemists to install a lipophilic handle early in the synthesis. This can be crucial for improving membrane permeability or, conversely, for planning a late-stage de-iodination to reduce lipophilicity and address potential ADME liabilities. This level of synthetic control is not available with non-iodinated or non-nitrated analogs.

Reliable Synthetic Building Block for Academic and Industrial Research Requiring Reproducible Outcomes

For any research program—whether in an academic laboratory or an industrial setting—where reproducibility is paramount, sourcing 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine from a reputable vendor is a risk-mitigation strategy. The documented purity specification of ≥95% provides a quantitative benchmark for expected performance in multi-step synthetic sequences. This level of quality assurance directly translates to more reliable yields, cleaner reaction profiles, and more accurate biological data, thereby justifying the procurement of this specific compound over alternatives with unknown or lower purity profiles.

Technical Documentation Hub

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